Methyl 5,6,7-trihydroxyheptanoate
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Overview
Description
Methyl 5,6,7-trihydroxyheptanoate is a synthetic compound that belongs to the class of fatty acid methyl esters. It is characterized by the presence of three hydroxyl groups on the heptanoic acid chain, making it a trihydroxy derivative. This compound is not naturally occurring and is typically found in individuals exposed to it or its derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5,6,7-trihydroxyheptanoate can be achieved through various synthetic routes. One common method involves the esterification of 5,6,7-trihydroxyheptanoic acid with methanol in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes. These methods ensure high yield and purity of the product while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6,7-trihydroxyheptanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5,6,7-trioxoheptanoic acid or its derivatives.
Reduction: Formation of 5,6,7-trihydroxyheptanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5,6,7-trihydroxyheptanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of methyl 5,6,7-trihydroxyheptanoate involves its interaction with various molecular targets and pathways. The hydroxyl groups on the heptanoic acid chain allow it to form hydrogen bonds with biomolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active heptanoic acid, which can further interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 5,6,7-trihydroxyheptanoate: Characterized by three hydroxyl groups on the heptanoic acid chain.
Methyl 5,6-dihydroxyheptanoate: Contains two hydroxyl groups, making it less hydrophilic.
Methyl 5-hydroxyheptanoate: Contains only one hydroxyl group, resulting in different chemical properties.
Uniqueness
This compound is unique due to the presence of three hydroxyl groups, which significantly influence its chemical reactivity and interactions with biomolecules. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
methyl 5,6,7-trihydroxyheptanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5/c1-13-8(12)4-2-3-6(10)7(11)5-9/h6-7,9-11H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNMFWAFZUNVQOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC(C(CO)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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